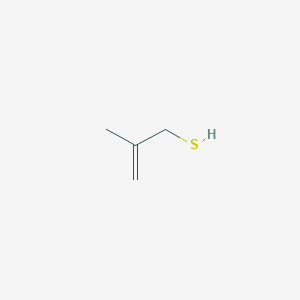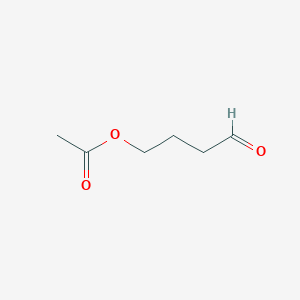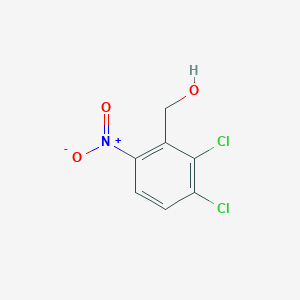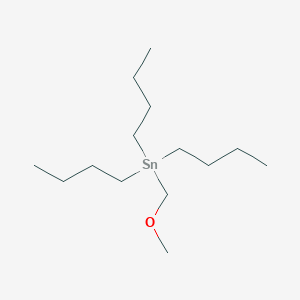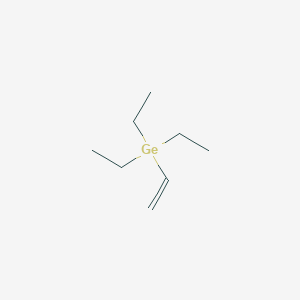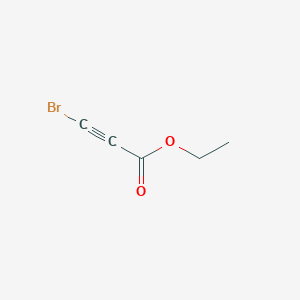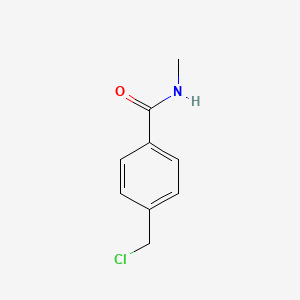
4-(chloromethyl)-N-methylbenzamide
Vue d'ensemble
Description
“4-(chloromethyl)-N-methylbenzamide” suggests a benzamide derivative where the benzene ring is substituted at the 4th position with a chloromethyl group and the amide nitrogen is substituted with a methyl group .
Molecular Structure Analysis
The molecular structure would consist of a benzene ring substituted at one position with a chloromethyl group (-CH2Cl) and at another position with a methylbenzamide group (-C(=O)NHCH3). The exact structure would need to be confirmed with spectroscopic analysis .Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. For example, the chloromethyl group is susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Benzamide derivatives are generally solid at room temperature .Applications De Recherche Scientifique
1. Synthetic Opioid Research
- The development and analysis of synthetic opioids like 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) have been an area of interest in scientific research. These compounds are structurally related to 4-(chloromethyl)-N-methylbenzamide and have been studied for their potential as alternatives to opium-based derivatives, particularly in the context of reduced side effects and abuse liability (Elliott, Brandt, & Smith, 2016).
2. Drug Enforcement and Control
- Research on substances like U-47700, related to 4-(chloromethyl)-N-methylbenzamide, has informed drug enforcement policies. The Drug Enforcement Administration's scheduling of such substances is based on studies of their pharmacological effects and potential for abuse (Drug Enforcement Administration, 2016).
3. Chemical and Pharmacological Review
- Comprehensive reviews of the chemistry and pharmacology of novel synthetic opioid receptor agonists, including compounds structurally similar to 4-(chloromethyl)-N-methylbenzamide, have been conducted. These reviews help in tracking their emergence as substances of abuse and inform regulatory actions (Sharma et al., 2018).
4. Molecular Recognition and Selectivity
- Studies on molecular recognition, such as the selective binding of 4-methylbenzamide over 4-methylanilide by benzimidazole cavitands, provide insights into the molecular interactions and selectivity of compounds structurally related to 4-(chloromethyl)-N-methylbenzamide (Choi et al., 2005).
5. Antimicrobial Studies
- Research has been conducted on Mannich bases using pharmacophores including 2-chloro 4-nitrobenzamide and 2-methylbenzamide to explore their antimicrobial action. This indicates a potential application of similar compounds in developing new antimicrobial agents (Joshi, Manikpuri, & Khare, 2009).
6. Case Studies on Intoxication
- Case studies on intoxication involving synthetic opioids related to 4-(chloromethyl)-N-methylbenzamide provide valuable information on the pharmacokinetics and toxicology of these substances (Žídková et al., 2018).
7. Intramolecular Hydrogen Bonding
- Research on intramolecular hydrogen bonding in compounds like ortho-fluoro- and ortho-chloro-N-methylbenzamide offers insights into the structural behavior of these compounds. This can inform the design of novel arylamide foldamers and other related structures (Galan et al., 2009).
8. Toxicology and Forensic Analysis
- Forensic analysis of fatal cases involving synthetic opioids like U-47700, which are structurally similar to 4-(chloromethyl)-N-methylbenzamide, contributes to the understanding of the toxicological properties and potential risks associated with these compounds (McIntyre et al., 2016).
9. Crystal Engineering
- Studies in crystal engineering involving hydrogen and halogen bonds in compounds like 4-chloro-N-methylbenzamide and its derivatives provide insights into the structural characteristics and potential applications of these compounds in materials science and drug design (Saha, Nangia, & Jaskólski, 2005).
10. Thermal Stability Research
- Research on the thermal stability of compounds like 2-amino-3,5-dichloro-N-methylbenzamide (a compound related to 4-(chloromethyl)-N-methylbenzamide) using differential scanning calorimetry (DSC) informs about their stability under various conditions, which is crucial in material science and pharmaceutical applications (Cong & Cheng, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBWCKBWDMKXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434105 | |
| Record name | 4-(chloromethyl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-N-methylbenzamide | |
CAS RN |
220875-88-7 | |
| Record name | 4-(chloromethyl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




